molecular formula C8H7N3 B3052235 7-Methylpyrido[2,3-b]pyrazine CAS No. 397325-35-8

7-Methylpyrido[2,3-b]pyrazine

Cat. No. B3052235
CAS RN: 397325-35-8
M. Wt: 145.16 g/mol
InChI Key: RHYYFOFTCIOVEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrido[2,3-b]pyrazine derivatives involves multicomponent reactions . These reactions involve the condensation of different reagents, leading to the formation of the pyrazine ring . The specific synthesis process for 7-Methylpyrido[2,3-b]pyrazine is not explicitly mentioned in the literature.


Molecular Structure Analysis

The molecular structure of pyrido[2,3-b]pyrazine derivatives has been ascertained by spectral techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FT-IR) . Density Functional Theory (DFT) computations have also been used to obtain spectroscopic and electronic properties .

Scientific Research Applications

Optoelectronic Materials

7-Methylpyrido[2,3-b]pyrazine is a molecular scaffold used in the synthesis of organic optoelectronic materials. The synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives involves regio-selective amination reactions. These compounds exhibit promising optical and thermal properties, suggesting potential applications in optoelectronics (Meti et al., 2017).

TNF-α Inhibitors

Some derivatives of 7-Methylpyrido[2,3-b]pyrazine have been synthesized and evaluated as tumor necrosis factor-alpha (TNF-α) inhibitors. These compounds have shown potent inhibitory activity, indicating their potential use in therapeutic applications related to TNF-α mediated diseases (Khalifa et al., 2014).

Photocatalytic Activity

A study on the coordination polymer formed from a ligand related to 7-Methylpyrido[2,3-b]pyrazine revealed its photocatalytic activity. The complex showed the ability to degrade methylene blue under UV light and sunlight, highlighting its potential in environmental applications such as water purification (Marcinkowski et al., 2014).

Organic Materials for Electronics

The pyrazino-fused carbazoles and carbolines derived from pyrido[2,3-b]pyrazine have been explored for their potential in organic electronics. These compounds were evaluated for their biological properties, including antiproliferative activity, which may have implications for medical research and drug development (Lassagne et al., 2018).

Corrosion Inhibition

Research on pyrazine derivatives, including 7-Methylpyrido[2,3-b]pyrazine, has shown their potential as corrosion inhibitors for steel. Quantum chemical calculations and molecular dynamics simulations have been used to investigate the adsorption properties of these compounds, indicating their application in protecting metals from corrosion (Obot & Gasem, 2014).

Future Directions

Pyrido[2,3-b]pyrazine-based compounds have shown potential for high-performance OLEDs . This suggests that 7-Methylpyrido[2,3-b]pyrazine and its derivatives could have potential applications in the field of organic electronics .

properties

IUPAC Name

7-methylpyrido[2,3-b]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-6-4-7-8(11-5-6)10-3-2-9-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYYFOFTCIOVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CN=C2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591287
Record name 7-Methylpyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

397325-35-8
Record name 7-Methylpyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methylpyrido[2,3-b]pyrazine
Reactant of Route 2
Reactant of Route 2
7-Methylpyrido[2,3-b]pyrazine
Reactant of Route 3
Reactant of Route 3
7-Methylpyrido[2,3-b]pyrazine
Reactant of Route 4
7-Methylpyrido[2,3-b]pyrazine
Reactant of Route 5
7-Methylpyrido[2,3-b]pyrazine
Reactant of Route 6
7-Methylpyrido[2,3-b]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.